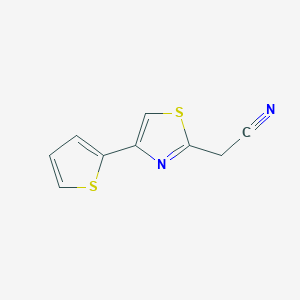

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S2/c10-4-3-9-11-7(6-13-9)8-2-1-5-12-8/h1-2,5-6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPRUDIOFZNDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Knoevenagel Condensation with Aldehydes

The active methylene group undergoes condensation with aromatic/heteroaromatic aldehydes to form acrylonitrile derivatives (Figure 2) .

Table 1: Representative Reactions

| Aldehyde | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Furfural | 3-(Furan-2-yl)acrylonitrile | 71 | Ethanol, piperidine, Δ |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)acrylonitrile | 68 | DMF, 80°C, 6 h |

Key Data :

-

IR : Loss of nitrile stretch (new C=C at ~1600 cm⁻¹).

-

¹H NMR : Vinyl proton (δ 7.2–7.9 ppm), aldehyde-derived protons .

Thiophene Ring Functionalization

-

With Elemental Sulfur : Forms 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (e.g., compound 4 in ).

Hydrazide Formation

-

Reactants : Hydrazine hydrate or phenylhydrazine.

-

Product : 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetohydrazide (19a–b ) .

Nucleophilic Additions

The nitrile group participates in:

-

Cyanoacetylation : Reacts with amines (e.g., aniline) to form cyanoacetamide derivatives.

-

Hydrolysis : Under acidic/basic conditions, converts to carboxylic acids or amides .

Table 2: Cytotoxicity Data (IC₅₀, μM)

| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) |

|---|---|---|---|

| 3 | 12.4 | 14.1 | 11.8 |

| 19b | 9.7 | 10.2 | 8.5 |

Structure-Activity : Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity .

Glycosylation Reactions

Thiophene-thiazole hybrids undergo thioglycosylation with acetylated sugars (e.g., β-D-xylopyranose) :

-

Conditions : BF₃·Et₂O catalyst, CH₂Cl₂.

-

Yield : 70–80%.

-

Application : Antiviral agents (e.g., HCV NS3/4A protease inhibition) .

Mechanistic Insights

-

Cyclization : Initiated by nucleophilic attack of the thiol group on the α-carbon of the nitrile .

-

Electrophilic Substitution : Thiophene’s electron-rich ring directs substitutions at the 5-position .

This compound’s reactivity enables access to pharmacologically relevant scaffolds, particularly antitumor and antimicrobial agents. Future studies should explore its use in metal-catalyzed cross-couplings and photochemical reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The typical synthetic route involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide, followed by reaction with acetonitrile under basic conditions.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile exhibits antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that it can inhibit specific cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells. Mechanistic studies suggest that it may disrupt essential metabolic pathways by inhibiting key enzymes involved in cell proliferation .

Industrial Applications

Dyes and Pigments Production

Due to its stable aromatic structure, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes enhances the color stability and intensity of the resulting products.

Case Studies

-

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines. The results indicated that compounds derived from this compound exhibited significant growth inhibition, highlighting their potential as anticancer agents . -

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins involved in cancer progression. These studies suggest that specific structural features contribute to its binding affinity, providing insights for further drug development .

Mechanism of Action

The mechanism of action of 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile (CAS: 250579-91-0)

- Structure : A 4-methylphenyl group replaces the thiophene substituent.

- Molecular Formula : C₁₂H₁₀N₂S; Molar Mass : 214.29 g/mol .

- The electron-donating methyl group may increase electron density on the thiazole ring, altering reactivity in electrophilic substitutions .

2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile (CAS: 497933-44-5)

- Structure : Incorporates a bulky adamantyl group.

- Molecular Formula : C₁₅H₁₈N₂S; Molar Mass : 258.39 g/mol .

- Key Differences :

2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile

Spectral and Analytical Data

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent |

|---|---|---|---|---|

| This compound | 351443-25-9 | C₉H₅N₂S₂ | 221.28 | Thiophene |

| 2-[4-(4-Methylphenyl)-thiazol-2-yl]acetonitrile | 250579-91-0 | C₁₂H₁₀N₂S | 214.29 | 4-Methylphenyl |

| 2-[4-(Adamantan-1-yl)-thiazol-2-yl]acetonitrile | 497933-44-5 | C₁₅H₁₈N₂S | 258.39 | Adamantyl |

| 2-(4-Methyl-thiazol-2-yl)acetonitrile | 101010-74-6 | C₆H₆N₂S | 154.20 | Methyl |

Biological Activity

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its antimicrobial properties. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole compounds. Various methodologies have been explored, including the Gewald reaction, which is known for producing thiazole derivatives from α-cyano ketones in the presence of thioketones. This approach allows for the introduction of diverse functional groups that can enhance biological activity.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism of action appears to involve apoptosis induction, where treated cells exhibit morphological changes indicative of programmed cell death. Additionally, molecular docking studies suggest that this compound interacts with specific proteins involved in cell proliferation and survival pathways, such as Rab7b, enhancing its potential as a therapeutic agent against cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of various thiazole derivatives, it was found that modifications to the thiophene ring could significantly enhance anticancer activity. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound .

- Molecular Docking Studies : Another investigation employed molecular docking to explore interactions between the compound and target proteins implicated in cancer progression. The results indicated favorable binding affinities, suggesting potential pathways for therapeutic intervention .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-4-substituted thiazoles can react with acetonitrile derivatives in the presence of catalysts like anhydrous aluminum chloride, yielding thiazole-acetonitrile hybrids. Optimization includes controlling temperature (e.g., reflux conditions) and stoichiometry of reactants. IR spectroscopy (e.g., C≡N stretch at ~2248 cm⁻¹) and melting point analysis (e.g., 63–65°C) are critical for purity assessment .

Q. How can spectroscopic techniques (e.g., IR, NMR) be utilized to confirm the structure of this compound?

- IR Spectroscopy : Key peaks include the nitrile group (C≡N) at ~2248 cm⁻¹, aromatic C–H stretches (~3050 cm⁻¹), and thiazole ring vibrations (C–S–C at ~1260 cm⁻¹) .

- NMR : Proton NMR can identify the thiophene and thiazole protons (aromatic regions δ 6.5–8.0 ppm) and the acetonitrile’s methylene group (δ ~3.5–4.5 ppm). Carbon NMR resolves nitrile carbons (~115 ppm) and thiazole/thiophene carbons .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Standard assays include:

- Antimicrobial Testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α/IL-6 cytokine modulation in macrophage models .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Density Functional Theory (DFT) : Calculate electron density distributions to identify reactive sites (e.g., nitrile group, thiazole sulfur). The Colle-Salvetti correlation-energy formula can model electron correlation effects .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, COX-2). Use software like AutoDock Vina to predict binding affinities and guide structural modifications .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Case Study : If observed biological activity conflicts with docking predictions, re-evaluate protonation states or solvent effects in simulations. Validate with mutagenesis studies or X-ray crystallography of target-ligand complexes .

- Kinetic vs. Thermodynamic Control : Conflicting reaction outcomes (e.g., unexpected byproducts) may arise from competing pathways. Use HPLC-MS to track intermediates and adjust reaction kinetics (e.g., temperature, catalysts) .

Q. How does structural modification of the thiophene or thiazole moieties influence bioactivity?

- Thiophene Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity and interaction with nucleophilic residues in targets. Compare activities of 4-chloro vs. 4-methyl derivatives .

- Thiazole Ring Expansion : Replace thiazole with benzothiazole to improve π-stacking in DNA intercalation assays. Monitor changes in IC₅₀ values .

Methodological Resources

Q. Table 1: Key Analytical Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₅N₂S₂ | |

| CAS Number | 19785-39-8 | |

| IR Peaks (cm⁻¹) | 2248 (C≡N), 1586 (C=N), 1260 (C–S–C) | |

| Melting Point | 63–65°C | |

| Synthetic Yield | 70% (optimized) |

Q. Table 2: Comparative Bioactivity of Thiazole Derivatives

| Compound | Structural Feature | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4-Phenylthiazol-2-yl)acetonitrile | Unsubstituted thiophene | Moderate anticancer | |

| 4-Chlorophenyl derivative | Electron-withdrawing –Cl | Enhanced anti-inflammatory | |

| Benzothiazole analog | Fused benzene-thiazole | Strong DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.